4-(Pyrrolidin-3-YL)morpholine hydrochloride
Description
Properties
IUPAC Name |
4-pyrrolidin-3-ylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-2-9-7-8(1)10-3-5-11-6-4-10;/h8-9H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWPZMNBIBFPQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989671-45-5 | |
| Record name | 4-(pyrrolidin-3-yl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Synthesis via Reductive Amination or Nucleophilic Substitution
The most common approach to synthesize 4-(Pyrrolidin-3-yl)morpholine hydrochloride involves:
- Step 1: Preparation or procurement of the pyrrolidin-3-yl intermediate, often as a free amine or suitable precursor.
- Step 2: Reaction of this intermediate with morpholine or morpholine derivatives, typically via nucleophilic substitution or reductive amination.
- Step 3: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
This method benefits from straightforward reaction conditions, good yields, and scalability.
Alkylation Using Halogenated Morpholine Derivatives
A prevalent synthetic route reported involves the alkylation of pyrrolidine derivatives with halogenated morpholine compounds, such as N-(2-chloroethyl)morpholine hydrochloride, under basic conditions:
- Reagents: Pyrrolidine or substituted pyrrolidine hydrochlorides, N-(2-chloroethyl)morpholine hydrochloride
- Conditions: Typically conducted in polar aprotic solvents like dimethylformamide (DMF) with bases such as potassium carbonate (K2CO3) to neutralize the acid and promote nucleophilic substitution.
- Temperature: Moderate heating (e.g., 60–100 °C) to facilitate the reaction.
- Outcome: Formation of 4-(Pyrrolidin-3-yl)morpholine derivatives in good to excellent yields (63–74%).
This approach is supported by literature on related compounds where alkylation of pyrrolidine rings with morpholine-based alkylating agents efficiently yields the target molecules.
Cyclization Strategies
Though less common for this specific compound, some synthetic routes involve cyclization reactions where linear precursors undergo intramolecular ring closure to form the pyrrolidine and morpholine rings sequentially or concurrently. Such methods may involve:
- Precursors: Amino alcohols and haloalkylamines
- Catalysts: Acid or base catalysis
- Solvents: Polar solvents like methanol or tetrahydrofuran (THF)
These methods require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
Detailed Reaction Conditions and Yields
Purification Techniques
- Recrystallization: From solvents such as ethanol or ethyl acetate to obtain pure hydrochloride salt.
- Chromatography: Silica gel column chromatography for intermediates or when side products are present.
- Salt Formation: Treatment with HCl gas or aqueous HCl to isolate the hydrochloride salt, enhancing stability and crystallinity.
Research Findings and Analysis
- The alkylation method using N-(2-chloroethyl)morpholine hydrochloride is well-documented for producing morpholine-substituted pyrrolidines with high selectivity and yield.
- The use of potassium carbonate as a base in DMF solvent facilitates the nucleophilic substitution by deprotonating the amine and scavenging HCl formed during the reaction.
- Reaction temperatures between 60 °C and 100 °C optimize the rate without promoting decomposition.
- The hydrochloride salt form improves the compound's solubility and handling properties, which is critical for further biological or chemical applications.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation with halogenated morpholine | Pyrrolidine hydrochloride, N-(2-chloroethyl)morpholine hydrochloride, K2CO3 | DMF, 60–100 °C | 63–74 | High yield, scalable | Requires dry solvents, careful temp control |
| Reductive amination | Pyrrolidin-3-one, morpholine, reductant (NaBH3CN) | Methanol, 20–70 °C | Moderate | Mild conditions | Purification needed, moderate yield |
| Cyclization of amino alcohols | Amino alcohol precursors, acid/base catalyst | THF or MeOH, reflux | Variable | Potential for stereoselectivity | Complex setup, lower yields |
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrrolidin-3-YL)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: N-substituted morpholine or pyrrolidine derivatives.
Scientific Research Applications
4-(Pyrrolidin-3-YL)morpholine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-3-YL)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
4-(Piperidin-3-Ylmethyl)morpholine Dihydrochloride Hydrate
- Structure : Features a piperidine (six-membered ring) linked via a methylene group to morpholine, forming a dihydrochloride hydrate.
- Molecular Formula : C₁₀H₂₄Cl₂N₂O₂ (hydrate form).
- Molecular Weight : 275.22 g/mol .
- Key Differences :
- Applications: Potential use in receptor modulation due to the extended alkyl chain and piperidine’s affinity for lipid-rich environments .
4-(Azetidin-3-YL)morpholine Hydrochloride
- Structure : Substitutes pyrrolidine with azetidine (four-membered ring).
- Molecular Formula : C₇H₁₅ClN₂O.
- Molecular Weight : 178.66 g/mol .
- Lower molecular weight may enhance blood-brain barrier penetration .
- Applications : Suitable for targets requiring compact, rigid scaffolds, such as enzyme active-site inhibitors .
4-[4-Methylpyrrolidine-3-Carbonyl]morpholine Hydrochloride
Amorolfine Hydrochloride
- Structure : Complex morpholine derivative with a tert-pentylphenylpropyl side chain.
- Molecular Formula: C₂₁H₃₅NO·HCl.
- Molecular Weight : 353.97 g/mol .
- Key Differences :
- Applications : Clinically used as a topical antifungal agent .
Comparative Analysis Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications |
|---|---|---|---|---|
| 4-(Pyrrolidin-3-YL)morpholine HCl | C₈H₁₆N₂O·2HCl | 228.92 | Morpholine + pyrrolidine | CNS drug building blocks |
| 4-(Piperidin-3-Ylmethyl)morpholine HCl | C₁₀H₂₄Cl₂N₂O₂ | 275.22 | Piperidine + methylene linker + hydrate | Receptor modulators, high solubility |
| 4-(Azetidin-3-YL)morpholine HCl | C₇H₁₅ClN₂O | 178.66 | Azetidine (4-membered ring) | Enzyme inhibitors, BBB penetration |
| 4-[4-Methylpyrrolidine-3-Carbonyl] HCl | C₁₀H₁₉ClN₂O₂ | 234.72 | Methylpyrrolidine + carbonyl | Kinase inhibitors, prodrugs |
| Amorolfine HCl | C₂₁H₃₅NO·HCl | 353.97 | Bulky tert-pentylphenylpropyl side chain | Topical antifungals |
Research Findings and Implications
- Solubility and Bioavailability : The dihydrochloride salt of the target compound ensures moderate solubility, while the hydrate form of the piperidine analog () offers superior aqueous solubility .
- Pharmacokinetics : Azetidine derivatives (e.g., ) exhibit enhanced BBB penetration due to lower molecular weight and rigidity, whereas bulkier analogs like Amorolfine are restricted to topical use .
- Synthetic Accessibility : Pyrrolidine and piperidine derivatives are synthetically straightforward, whereas azetidine’s ring strain necessitates specialized methods .
Biological Activity
4-(Pyrrolidin-3-YL)morpholine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive understanding of its applications in pharmacology.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a pyrrolidine moiety. Its molecular formula is , with a molecular weight of approximately 190.68 g/mol. The presence of both morpholine and pyrrolidine enhances its solubility and bioavailability, making it suitable for various biological applications.
4-(Pyrrolidin-3-YL)morpholine hydrochloride has been studied for its interactions with various biological targets, particularly within the context of kinase inhibition. Kinases play crucial roles in cell signaling pathways, and compounds that modulate their activity can have significant therapeutic implications, especially in cancer treatment.
In Vitro Studies
In vitro studies have demonstrated that 4-(Pyrrolidin-3-YL)morpholine hydrochloride exhibits selective inhibition against specific kinases involved in cancer progression. For instance, it has shown potential as an inhibitor of c-KIT, a kinase associated with certain types of leukemia and solid tumors. The compound's ability to induce apoptosis in cancer cell lines has also been documented, indicating its potential as an anticancer agent.
Data Table: Biological Activity Summary
| Biological Activity | Effect | Reference |
|---|---|---|
| c-KIT Inhibition | Selective inhibition | |
| Induction of Apoptosis | Increased apoptosis in cancer cells | |
| Modulation of CB2 Receptor | Agonist activity |
Case Study 1: Anticancer Properties
A study evaluated the effects of 4-(Pyrrolidin-3-YL)morpholine hydrochloride on leukemia cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased rates of apoptosis compared to control groups. The findings suggest that this compound could serve as a lead structure for developing new anticancer therapies targeting c-KIT mutations.
Case Study 2: Pain Management Applications
Research has also explored the analgesic properties of compounds related to 4-(Pyrrolidin-3-YL)morpholine hydrochloride. In animal models, these compounds demonstrated efficacy in reducing pain responses, potentially through modulation of the CB2 cannabinoid receptor pathway. This opens avenues for further investigation into its use as a therapeutic agent for chronic pain management.
Q & A
Q. How can researchers optimize the synthesis of 4-(pyrrolidin-3-yl)morpholine hydrochloride to improve yield and purity?
Methodological Answer: Synthesis optimization often involves adjusting reaction solvents, temperature, and stoichiometry. For example, acetonitrile has been used as a solvent in morpholine-related syntheses under agitation at 25±5°C to enhance intermediate stability . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) can improve purity. Monitoring reaction progress with TLC (Rf ~0.3 in 9:1 CHCl₃:MeOH) or LC-MS ensures intermediate formation .
Q. What analytical techniques are recommended for characterizing 4-(pyrrolidin-3-yl)morpholine hydrochloride?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm structure (e.g., pyrrolidine δ ~2.5–3.5 ppm; morpholine δ ~3.6–4.0 ppm) .
- HPLC: Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5%–95% ACN over 20 min) to assess purity ≥98% .
- Mass Spectrometry: ESI-MS (positive mode) for molecular ion [M+H]⁺ matching theoretical mass (e.g., ~194.6 g/mol for free base) .
Q. How should researchers evaluate the stability of this compound under different storage conditions?
Methodological Answer: Conduct accelerated stability studies:
Q. What solvent systems are suitable for solubility testing of this hydrochloride salt?
Methodological Answer: Use a tiered approach:
Q. How can contradictory purity data from different synthesis batches be resolved?
Methodological Answer:
- Cross-validate with orthogonal methods: Compare HPLC (UV detection) with ion chromatography (for chloride content).
- Perform elemental analysis (C, H, N, Cl) to confirm stoichiometry .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives of this compound?
Methodological Answer:
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
Q. What in vitro assays are appropriate for studying its biological activity as a kinase inhibitor intermediate?
Methodological Answer:
Q. How do researchers reconcile conflicting data on its catalytic activity in Pd-mediated cross-coupling reactions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
